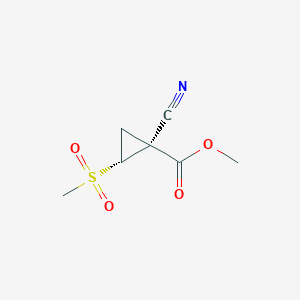
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with cyclopropane rings, like the one in your molecule, are often used in pharmaceuticals and agrochemicals due to their unique chemical properties . The presence of a cyano group (-CN) and a methylsulfonyl group (-SO2CH3) could add to the reactivity of the compound.
Molecular Structure Analysis
The molecular structure of a compound like this would involve a three-membered cyclopropane ring, which is known for its strain and reactivity. The presence of two chiral centers would mean that this compound could exist in multiple stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Two compounds with the same molecular formula but different arrangements of atoms (stereoisomers) can have different properties .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Pyrethroids
Pyrethroids are a class of synthetic insecticides that mimic the insecticidal activity of the natural compound pyrethrin found in chrysanthemum flowers. The compound EN300-367260 serves as a precursor in the synthesis of novel pyrethroids with two asymmetric centers on the cyclopropane ring . These new compounds exhibit significant insecticidal activity, particularly against common mosquitoes, and the stereostructure-activity relationship is a key area of research.
Development of Antiparkinsonian Agents
Research into Parkinson’s disease has led to the synthesis of new derivatives of Prottremin, a compound with antiparkinsonian activity. EN300-367260 is used to create these derivatives through an epoxide ring-opening reaction. The resulting compounds have shown promising results in animal models of Parkinson’s disease, indicating potential therapeutic applications .
Exploration of Chiral Discrimination
Chiral discrimination is crucial in the development of more effective and less toxic pharmaceuticals. EN300-367260, with its chiral centers, is used to study the effects of chirality on biological activity. This research can lead to the development of drugs with improved efficacy and safety profiles .
Understanding Mechanism of Action
The compound is also used in research to understand the mechanisms of action of various drugs. For instance, studies are ongoing to fully comprehend how certain molecules interact with biological targets, such as nicotinic acetylcholine receptors, which are crucial for muscle function and neurotransmission.
Chemical Synthesis and Organic Chemistry
EN300-367260 is a valuable compound in organic chemistry for the synthesis of complex molecules. Its unique structure allows for the creation of compounds with specific stereochemical configurations, which is essential for the study of reaction mechanisms and the development of new synthetic methodologies .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3H2,1-2H3/t5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPXFUUFWZWJHM-VDTYLAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

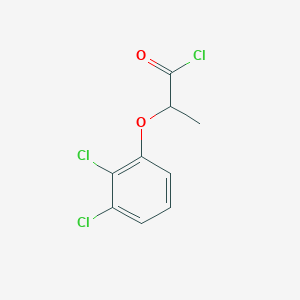
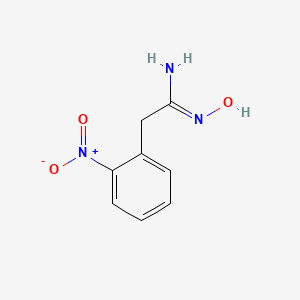
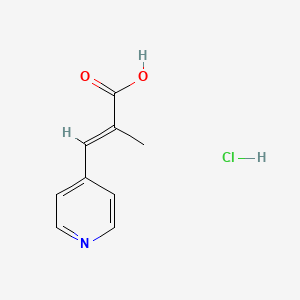
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)
![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)


![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)
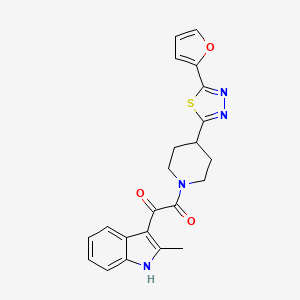
![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)